![molecular formula C10H9BrO2 B13663895 8-Bromo-3,4-dihydrobenzo[C]oxepin-5(1H)-one](/img/structure/B13663895.png)
8-Bromo-3,4-dihydrobenzo[C]oxepin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-3,4-dihydrobenzo[C]oxepin-5(1H)-one is a chemical compound that belongs to the class of benzoxepines. Benzoxepines are known for their diverse biological activities and have been studied for their potential therapeutic applications. The presence of a bromine atom in the structure of this compound adds to its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3,4-dihydrobenzo[C]oxepin-5(1H)-one typically involves the bromination of a precursor compound, followed by cyclization to form the oxepin ring. One common method involves the bromination of 3,4-dihydrobenzo[C]oxepin-5(1H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure controlled bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3,4-dihydrobenzo[C]oxepin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepin derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxepin derivatives with additional oxygen functionalities.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Compounds with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-3,4-dihydrobenzo[C]oxepin-5(1H)-one involves its interaction with specific molecular targets and pathways. The bromine atom in the compound enhances its reactivity, allowing it to interact with biological molecules such as enzymes and receptors. These interactions can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylic acid
- 8-Aryl-4,5-dihydrothiazolo[4′,5′:3,4]benzo[1,2-c]isoxazol-2-amines
Uniqueness
8-Bromo-3,4-dihydrobenzo[C]oxepin-5(1H)-one is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C10H9BrO2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
8-bromo-3,4-dihydro-1H-2-benzoxepin-5-one |
InChI |
InChI=1S/C10H9BrO2/c11-8-1-2-9-7(5-8)6-13-4-3-10(9)12/h1-2,5H,3-4,6H2 |
InChI Key |
BWCLCILITFZZCX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C(C1=O)C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


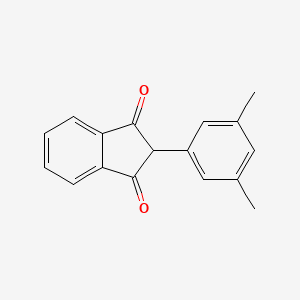
![8-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663817.png)
![6-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13663822.png)


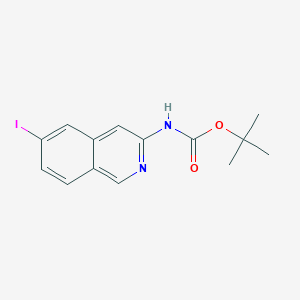

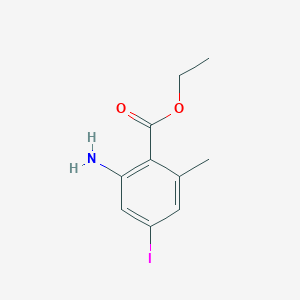

![5-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B13663891.png)
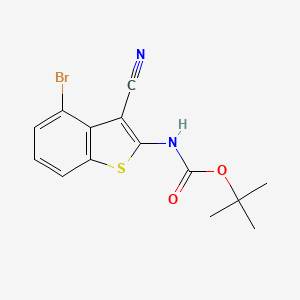
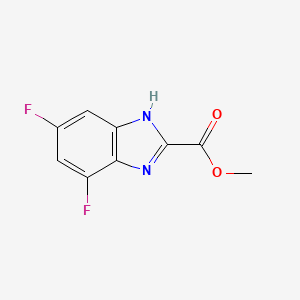
![7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13663914.png)
![3-Chloro-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B13663918.png)
